molecular formula C12H16N2S B13765321 3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine

3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine

Cat. No.: B13765321
M. Wt: 220.34 g/mol
InChI Key: SAJYFWOZZMMLNJ-UHFFFAOYSA-N
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Description

3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine typically involves the reaction of 2-ethylbenzothiazole with a suitable amine precursor. One common method is the alkylation of 2-ethylbenzothiazole with 3-chloropropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated benzothiazole derivatives.

Scientific Research Applications

3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Ethyl-1,3-benzothiazol-6-yl)propanal: Contains an aldehyde group instead of an amine group.

    3-(2-Ethyl-1,3-benzothiazol-6-yl)-2,2-dimethylpropanoic acid: Contains a carboxylic acid group.

    3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-{[4-(morpholine-4-sulfonyl)phenyl]methyl}thiourea: Contains a thiourea group.

Uniqueness

3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine is unique due to its specific amine functionality, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications where amine groups play a crucial role.

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

3-(2-ethyl-1,3-benzothiazol-6-yl)propan-1-amine

InChI

InChI=1S/C12H16N2S/c1-2-12-14-10-6-5-9(4-3-7-13)8-11(10)15-12/h5-6,8H,2-4,7,13H2,1H3

InChI Key

SAJYFWOZZMMLNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)CCCN

Origin of Product

United States

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